2-Methylpropyl-d9-amine HCl chemical structure and properties
2-Methylpropyl-d9-amine HCl chemical structure and properties
Structure, Properties, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive analysis of 2-Methylpropyl-d9-amine Hydrochloride (Isobutylamine-d9 HCl), a high-purity deuterated building block and analytical standard. It details the compound's physicochemical properties, synthesis pathways, and critical role in Drug Metabolism and Pharmacokinetics (DMPK) . Specifically, this guide explores its utility as a stable isotope internal standard (IS) for LC-MS/MS quantitation and its potential as a "deuterium switch" candidate to modulate metabolic stability in drug design.
Chemical Identity & Structural Analysis[1][2]
2-Methylpropyl-d9-amine HCl is the perdeuterated hydrochloride salt of isobutylamine. The "d9" designation indicates that all carbon-bound hydrogen atoms in the isobutyl skeleton have been replaced with deuterium (
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 2-Methylpropyl-d9-amine hydrochloride |
| Synonyms | Isobutylamine-d9 HCl; 1-Amino-2-methylpropane-d9 HCl |
| CAS Number (Labeled) | 1219799-03-7 |
| CAS Number (Unlabeled) | 5041-09-8 (HCl salt); 78-81-9 (Free base) |
| Molecular Formula | |
| Molecular Weight | 118.65 g/mol (Salt); ~82.19 g/mol (Free Base) |
| Isotopic Purity | Typically |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO |
Structural Visualization
The following diagram illustrates the specific deuteration pattern (
Caption: Structural decomposition of 2-Methylpropyl-d9-amine HCl showing the perdeuterated isobutyl core.[1]
Synthesis & Manufacturing Logic
The synthesis of high-enrichment deuterated amines requires precursors where the carbon skeleton is already labeled. A common industrial route involves reductive amination or reduction of nitriles/amides using deuterated reagents.
Synthetic Route (Conceptual)
-
Precursor Selection: Start with Isobutyric-d7 acid or Isobutyronitrile-d7 .
-
Amide Formation: Reaction with ammonia/ammonium chloride.
-
Reduction: Reduction of the intermediate amide/nitrile using Lithium Aluminum Deuteride (
) ensures the methylene position ( ) is fully deuterated, completing the pattern. -
Salt Formation: Treatment with anhydrous HCl gas in diethyl ether or dioxane to precipitate the hydrochloride salt.
Expert Insight: The use of
Applications in Drug Development[3][4][6][7][8][9]
Internal Standard for LC-MS/MS
In quantitative bioanalysis, 2-Methylpropyl-d9-amine HCl is the "Gold Standard" Internal Standard (IS) for isobutylamine assays or drugs releasing isobutylamine metabolites.
-
Mass Shift (+9 Da): Eliminates "crosstalk" (isotopic interference) between the analyte and the IS. Even at high concentrations, the natural isotope abundance of the analyte will not contribute to the
channel. -
Co-Elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression/enhancement) and injection variability.
The "Deuterium Switch" (Metabolic Modulation)
The isobutyl group is a common motif in medicinal chemistry (e.g., Valine/Leucine mimics, sulfonamides). It is often a "soft spot" for metabolism via Cytochrome P450 (CYP) enzymes.
-
Mechanism: CYP enzymes typically hydroxylate the tertiary carbon (methine) or the terminal methyl groups.
-
Kinetic Isotope Effect (KIE): The C-D bond is 6–10 times stronger than the C-H bond. Replacing H with D at the metabolic site increases the activation energy for bond cleavage (
). -
Outcome: This can extend the drug's half-life (
), reduce clearance, and potentially lower the required dose, improving the safety profile.
Caption: Mechanism of the Deuterium Switch. Deuteration increases metabolic stability via the Kinetic Isotope Effect.
Experimental Protocols
Stock Solution Preparation
Objective: Prepare a stable 1.0 mg/mL (free base equivalent) stock solution.
-
Calculate Correction Factor:
-
Solvent: Use Methanol (LC-MS grade). Water is acceptable but methanol prevents bacterial growth during storage.
-
Storage: Store aliquots at -20°C or -80°C. Stable for >1 year if sealed against moisture.
LC-MS/MS Sample Preparation (Protein Precipitation)
Context: Quantifying isobutylamine in plasma.
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of 2-Methylpropyl-d9-amine HCl working solution (e.g., 500 ng/mL in MeOH).
-
Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.
-
Injection: Inject 5 µL of supernatant onto a HILIC or C18 column.
-
Note: Small polar amines retain poorly on C18; consider HILIC or derivatization (e.g., with Dansyl Chloride) if sensitivity is low.
-
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | Category 2 (H315): Causes skin irritation.[4][5] |
| Eye Irritation | Category 2A (H319): Causes serious eye irritation.[4] |
| STOT-SE | Category 3 (H335): May cause respiratory irritation. |
Handling Precautions:
-
Hygroscopic: The HCl salt absorbs atmospheric moisture, which alters the effective weight. Weigh quickly in a controlled humidity environment or use a dry box.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Incompatibility: Strong oxidizing agents.[6]
References
-
Russak, E. M., et al. (2019).[2] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[2] Retrieved from [Link]
-
Pirali, T., et al. (2019).[7] "Applications of Deuterium in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(11), 5276–5297. Retrieved from [Link]
Sources
- 1. 2-Methylpropyl-d9-amine | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Isobutylamine Hydrochloride | C4H12ClN | CID 12206183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. biojiva.com [biojiva.com]
